molecular formula C9H14F6N2O5S B6213019 imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone, bis(trifluoroacetic acid) CAS No. 2703778-71-4

imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone, bis(trifluoroacetic acid)

Cat. No.: B6213019
CAS No.: 2703778-71-4
M. Wt: 376.3
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Description

Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone, bis(trifluoroacetic acid) is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes a pyrrolidine ring, a sulfanone group, and trifluoroacetic acid moieties, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone, bis(trifluoroacetic acid) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of the Sulfanone Group: The sulfanone group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Imination and Methylation: The imino and methyl groups are added through reactions with suitable amines and methylating agents.

    Formation of the Bis(trifluoroacetic acid) Salt: The final step involves the reaction of the intermediate compound with trifluoroacetic acid to form the bis(trifluoroacetic acid) salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine ring or the sulfanone group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the imino group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone, bis(trifluoroacetic acid) is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

In industrial applications, the compound’s reactivity and stability make it useful in the synthesis of specialty chemicals and advanced materials. It can be employed in the production of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone, bis(trifluoroacetic acid) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfanone group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the trifluoroacetic acid moieties can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share the pyrrolidine ring structure but differ in their functional groups and reactivity.

    Sulfanone Compounds: Other sulfanone-containing compounds, such as sulfoxides and sulfones, exhibit similar oxidation states but differ in their chemical behavior and applications.

    Trifluoroacetic Acid Salts: Compounds like trifluoroacetate salts of various organic molecules share the trifluoroacetic acid moiety but differ in their core structures and properties.

Uniqueness

Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone, bis(trifluoroacetic acid) is unique due to its combination of a pyrrolidine ring, a sulfanone group, and trifluoroacetic acid moieties. This unique structure imparts distinctive chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

2703778-71-4

Molecular Formula

C9H14F6N2O5S

Molecular Weight

376.3

Purity

95

Origin of Product

United States

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